8-Aminoadenosine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

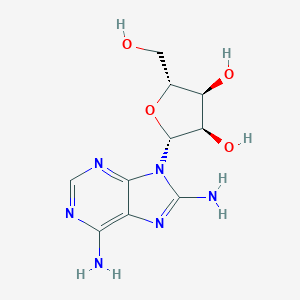

2D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(6,8-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,15)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGWFQILDUEEGX-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3868-33-5 | |

| Record name | 8-Aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3868-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Early Discovery and Development of 8-Aminoadenosine as a Potential Therapeutic

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-Aminoadenosine (8-NH2-Ado) is a purine nucleoside analog that has demonstrated significant potential as an anti-cancer agent, particularly in hematological malignancies like multiple myeloma.[1][2] As a congener of 8-chloro-adenosine, its early development was driven by the need for more effective therapies against chemoresistant cancers.[1] This document provides a comprehensive technical overview of the foundational research into this compound, detailing its mechanism of action, key experimental findings, and the methodologies used in its initial preclinical evaluation. The core of its therapeutic action lies in its multi-faceted inhibition of transcription and its ability to induce apoptosis through profound cellular bioenergetic stress.[3][4][5]

Early Discovery and Rationale

The development of this compound was built upon promising preclinical studies of a related compound, 8-chloro-adenosine (8-Cl-Ado).[1][2] Researchers hypothesized that other C8-substituted adenosine analogs could also possess potent anti-cancer activity.[3] Early investigations revealed that this compound was not only cytotoxic to multiple myeloma (MM) cell lines, including those resistant to conventional therapies, but it also acted more rapidly and induced a more potent apoptotic response than 8-Cl-Ado.[1] The initial hypothesis was that the cytotoxicity of these analogs was dependent on their metabolic activation within the cancer cells.[1][2]

Mechanism of Action

The anti-neoplastic activity of this compound is not due to the compound itself but rather its intracellular metabolite, 8-amino-adenosine triphosphate (8-amino-ATP). The mechanism is multifaceted, primarily targeting the fundamental processes of transcription and cellular energy metabolism.

For this compound to exert its cytotoxic effects, it must first be phosphorylated.[1][2] This process is initiated by the enzyme adenosine kinase , which converts this compound to its monophosphate form. Subsequent enzymatic reactions lead to the formation of the active triphosphate, 8-amino-ATP.[1] The requirement of adenosine kinase for its activity was confirmed in studies using a leukemic cell line deficient in this enzyme, which showed resistance to the drug.[1][2] The accumulation of 8-amino-ATP inside the cell is substantial; a 4-hour incubation with 10 μmol/L of the analog can lead to an intracellular concentration of over 7 mmol/L of 8-amino-ATP in MM cells.[1][2]

This compound is a potent transcription inhibitor that disrupts the process of RNA synthesis through several distinct mechanisms.[3][5]

-

Depletion of Intracellular ATP: The massive conversion of this compound to 8-amino-ATP leads to a significant and rapid decline in the endogenous pool of natural ATP.[1][3] Since ATP is an essential substrate for RNA polymerases, this depletion of the building blocks for RNA synthesis contributes directly to the inhibition of transcription.[3][5]

-

Inhibition of RNA Polymerase II Phosphorylation: The initiation and elongation steps of transcription by RNA Polymerase II (Pol II) are critically dependent on the phosphorylation of its C-terminal domain (CTD) at serine-5 and serine-2 residues.[3] this compound treatment causes a sharp decrease in this phosphorylation.[3][5] This effect may be due to a lack of ATP as a phosphate donor or through competitive inhibition of the responsible kinases, CDK7 and CDK9, by 8-amino-ATP.[3][5]

-

RNA Chain Termination: The structural similarity of 8-amino-ATP to ATP allows it to be incorporated into nascent RNA transcripts by RNA polymerase.[3] However, once incorporated at the 3'-terminus, it acts as a chain terminator, preventing further elongation of the mRNA transcript.[3][5]

-

Inhibition of Polyadenylation: The addition of a poly(A) tail is crucial for mRNA stability and translation. 8-amino-ATP has been shown to inhibit mammalian poly(A) polymerase, providing another layer of transcriptional control.[3]

The profound cellular stress caused by ATP depletion and transcription inhibition culminates in programmed cell death (apoptosis).

-

Caspase Activation: this compound activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. This is evidenced by the activation of initiator caspases-8, -9, and -10.[1][4][6]

-

Effector Caspase Cleavage: Activation of the initiator caspases leads to the subsequent activation of effector caspases-3 and -6, which execute the final stages of apoptosis by cleaving key cellular substrates like poly(ADP-ribose) polymerase (PARP).[1][4]

-

Mitochondrial Disruption: The drug induces a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][2]

-

Bioenergetic Stress: Studies comparing this compound to pure transcription inhibitors (like Actinomycin D) and pure ATP synthesis inhibitors (like antimycin A) revealed that the decline in the intracellular ATP pool is a primary driver of caspase activation and cell death, more so than the inhibition of RNA synthesis alone.[4]

dot

Caption: Mechanism of this compound Action.

Quantitative Data Presentation

The following tables summarize key quantitative data from early preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Assay Conditions | Reference |

| MM.1S | Multiple Myeloma | 1.5 µM | 48-hour exposure | [7] |

| U266 | Multiple Myeloma | 8.88 µM | 48-hour exposure | [7] |

| Various MM Lines | Multiple Myeloma | 300 nM to 3 µM | Not Specified | [1][2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 2: Biochemical and Cellular Effects of this compound

| Parameter | Cell Line | Treatment | Result | Reference |

| RNA Synthesis | MM.1S | 10 µM, 6 hours | 92% inhibition | [4] |

| DNA Synthesis | MM.1S | 10 µM, 4 hours | ~75% inhibition | [1] |

| Intracellular ATP | MM.1S | 10 µM, 6 hours | Reduced to 26% of control | [4] |

| Caspase-8 Activation | MM.1S | 10 µM, 6-24 hours | Time-dependent increase | [1] |

| Caspase-9 Activation | MM.1S | 10 µM, 6-24 hours | Time-dependent increase | [1] |

| Caspase-3 Activation | MM.1S | 10 µM, 6 hours | ~3.5-fold increase vs. Act D | [4] |

| Sub-G1 DNA Content | MM.1S | 10 µM, 24 hours | 66.1% of cells | [1] |

Key Experimental Protocols

The following are generalized protocols for the key assays used in the early evaluation of this compound.

-

Cell Lines: Multiple myeloma cell lines (e.g., MM.1S, MM.1R) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 48 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

-

Incubate cells with this compound (e.g., 10 µM) for various time points.[1]

-

One hour prior to harvesting, add either [3H]uridine (for RNA synthesis) or [3H]thymidine (for DNA synthesis) to the culture medium.[1]

-

Harvest the cells onto glass fiber filters and wash with cold PBS and trichloroacetic acid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Express the results as a percentage of the incorporation in untreated control cells.[1]

-

Treat cells with this compound for the desired time.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

-

Treat cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total PARP, cleaved PARP, phospho-RNA Pol II (Ser2/Ser5), or total RNA Pol II overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with X-ray film or a digital imager.[1]

dot

Caption: Preclinical Evaluation Workflow for this compound.

Logical Relationships and Signaling

The cytotoxic effects of this compound stem from two primary, interconnected events: the catastrophic failure of transcription and the depletion of cellular energy. This dual-hit mechanism ensures a robust induction of apoptosis, even in slow-growing or non-replicating cancer cells, which are often resistant to traditional chemotherapies that target DNA replication.

dot

Caption: Logical Flow of this compound Cytotoxicity.

Conclusion

The early discovery and development of this compound established it as a potent anti-cancer agent with a unique and powerful mechanism of action. By undergoing metabolic activation to 8-amino-ATP, it simultaneously depletes cellular energy stores and inhibits multiple stages of RNA transcription, from initiation to elongation and processing. This dual assault on fundamental cellular processes leads to profound bioenergetic stress and the robust induction of apoptosis. These foundational preclinical studies have paved the way for further investigation, highlighting this compound's potential as a valuable therapeutic strategy, particularly for malignancies like multiple myeloma that remain dependent on continuous transcription of survival proteins.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 8-amino-adenosine is a potential therapeutic agent for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 8-Aminoadenosine and its Interaction with Cellular Targets

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the structural characteristics of 8-Aminoadenosine and its multifaceted interactions with key cellular targets. It is designed to be a valuable resource for researchers in drug discovery and development, offering detailed insights into the mechanism of action of this potent adenosine analog.

Structural Analysis of this compound

This compound is a purine nucleoside analog characterized by an amino group substitution at the 8th position of the adenine base. This modification significantly alters its electronic properties and conformational preferences compared to endogenous adenosine, leading to its unique biological activities.

Chemical Structure:

-

Systematic Name: 6,8-Diamino-9-β-D-ribofuranosyl-9H-purine

-

Synonyms: 8-Amino-Adenosine, 8-NH2-Ado, NSC 90394

-

Molecular Formula: C₁₀H₁₄N₆O₄

-

Molecular Weight: 282.26 g/mol

The structural analysis of this compound and its phosphorylated metabolites is crucial for understanding their interactions with cellular targets. While specific crystal structures for this compound were not found in the public domain, the following sections outline the standard experimental protocols for such an analysis.

Interaction with Cellular Targets and Mechanism of Action

This compound exerts its cytotoxic effects through a multi-pronged mechanism, primarily initiated by its phosphorylation to this compound triphosphate (8-amino-ATP) by adenosine kinase.[1][2] This active metabolite then interferes with several critical cellular processes, leading to cell death, particularly in cancer cells.

The primary cellular targets and mechanisms of action include:

-

Inhibition of Transcription: 8-amino-ATP acts as a potent inhibitor of transcription.[2] This inhibition occurs through multiple mechanisms:

-

Depletion of Intracellular ATP: The accumulation of 8-amino-ATP leads to a significant decrease in the endogenous ATP pool, depriving RNA polymerases of their necessary substrate.[1][3]

-

Inhibition of RNA Polymerase II Phosphorylation: 8-amino-ATP competitively inhibits the activity of Cyclin-Dependent Kinase 7 (CDK7) and Cyclin-Dependent Kinase 9 (CDK9).[3] These kinases are essential for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcription initiation and elongation.

-

RNA Chain Termination: 8-amino-ATP can be incorporated into the nascent RNA chain by RNA polymerase.[2] The presence of the 8-amino group likely causes steric hindrance, leading to premature termination of transcription.

-

-

Induction of Apoptosis: By inhibiting the transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP), this compound triggers programmed cell death (apoptosis) in cancer cells.[3] Studies have shown the activation of both intrinsic and extrinsic apoptosis pathways, involving caspases-8, -9, and -3.[3]

-

Metabolic Stress and Autophagy: The depletion of ATP and inhibition of glucose consumption by this compound induces metabolic stress, leading to the activation of autophagy as a survival mechanism in some cancer cells.[4]

Quantitative Data

The following table summarizes the cytotoxic activity of this compound in various multiple myeloma cell lines.

| Cell Line | Description | IC50 (72h exposure) | Reference |

| MM.1S | Glucocorticoid-sensitive | ~300 nM - 1 µM | [1][2] |

| MM.1R | Glucocorticoid-resistant | ~1 µM - 3 µM | [1][2] |

| RPMI-8226 (MDR10V) | Multidrug-resistant | ~3 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

4.1.1. X-Ray Crystallography of this compound

-

Objective: To determine the three-dimensional atomic structure of this compound.

-

Protocol:

-

Crystallization:

-

Dissolve high-purity this compound in a suitable solvent (e.g., water, ethanol-water mixture) to a supersaturated concentration.

-

Screen for crystallization conditions using various techniques such as vapor diffusion (hanging drop or sitting drop), microbatch, or dialysis. A wide range of precipitants (e.g., polyethylene glycols, salts), buffers (various pH), and additives should be tested.

-

Optimize promising conditions by varying the concentrations of the nucleoside, precipitant, and buffer pH to obtain single, diffraction-quality crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for higher resolution.

-

Collect diffraction data by rotating the crystal and recording the diffraction pattern on a detector (e.g., CCD or pixel array detector).

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or molecular replacement if a suitable model is available.

-

Build an initial atomic model of this compound into the calculated electron density map.

-

Refine the model against the experimental data using crystallographic refinement software to optimize atomic coordinates, thermal parameters, and occupancies.

-

Validate the final structure using established crystallographic quality metrics.

-

-

4.1.2. NMR Spectroscopy of this compound

-

Objective: To determine the solution structure and dynamics of this compound.

-

Protocol:

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM.

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (¹H, ¹³C, ³¹P if phosphorylated) and two-dimensional NMR spectra on a high-field NMR spectrometer.

-

Key 2D experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the ribose sugar ring.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all ribose protons).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on the conformation of the glycosidic bond (syn vs. anti) and the sugar pucker.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the assignment of the purine ring atoms.

-

-

-

Structure Calculation and Analysis:

-

Assign all proton, carbon, and nitrogen resonances using the combination of 1D and 2D NMR data.

-

Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

-

Use molecular modeling software to calculate a family of solution structures that are consistent with the experimental restraints.

-

Analyze the resulting structures to determine the preferred conformation of this compound in solution.

-

-

4.2.1. In Vitro Transcription Assay with 8-amino-ATP

-

Objective: To assess the direct inhibitory effect of 8-amino-ATP on transcription.

-

Protocol:

-

Reaction Setup:

-

Assemble the in vitro transcription reaction mixture containing a DNA template with a known promoter (e.g., CMV, T7), purified RNA polymerase II, general transcription factors, and a buffer system with optimal salt and magnesium concentrations.

-

Prepare separate reactions with varying concentrations of ATP and 8-amino-ATP. Include a radiolabeled nucleotide (e.g., [α-³²P]UTP) for transcript detection.

-

-

Transcription Reaction:

-

Initiate transcription by adding the nucleotide mixture to the pre-assembled transcription complexes.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Analysis of Transcripts:

-

Stop the reactions by adding a stop buffer containing EDTA and a denaturing agent.

-

Purify the RNA transcripts.

-

Separate the transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled transcripts by autoradiography and quantify the band intensities to determine the extent of transcription inhibition by 8-amino-ATP.

-

-

4.2.2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include untreated cells as a control.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

-

-

4.2.3. Apoptosis Detection (Annexin V Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Protocol:

-

Cell Treatment:

-

Treat cells with this compound at a concentration known to induce cytotoxicity for a defined period (e.g., 24 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

-

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action and analysis.

Caption: Signaling pathway of this compound's mechanism of action.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Logical relationship for NMR-based structure determination.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 8-amino-adenosine is a potential therapeutic agent for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting glucose consumption and autophagy in myeloma with the novel nucleoside analogue this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Transcription with 8-Aminoadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenosine is a ribonucleoside analog that serves as a potent inhibitor of transcription. Following intracellular metabolism to its active triphosphate form, this compound triphosphate (8-amino-ATP), it exerts its effects through multiple mechanisms, making it a valuable tool for studying transcriptional regulation and a potential therapeutic agent.[1][2] These application notes provide a detailed overview and protocols for utilizing this compound in in vitro transcription assays.

8-amino-ATP acts as a competitive inhibitor of ATP, leading to its incorporation into nascent RNA transcripts by RNA polymerase.[1][2] This incorporation results in chain termination, halting further elongation of the RNA molecule.[1][2][3][4] Additionally, 8-amino-ATP has been shown to inhibit the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation and elongation, and to disrupt the polyadenylation of mRNA precursors.[1][2][3][5]

These multifaceted inhibitory actions make this compound a subject of interest in oncology research, particularly for hematological malignancies.[3] Understanding its mechanism of action through in vitro assays is crucial for the development of novel anticancer therapies.

Mechanisms of Action of this compound in Transcription

This compound inhibits transcription through a multi-pronged approach targeting key stages of the process:

-

Chain Termination: 8-amino-ATP is recognized as a substrate by RNA polymerase and is incorporated into the growing RNA chain. However, once incorporated, it prevents the addition of subsequent nucleotides, leading to premature termination of transcription.[1][2][3][4]

-

Inhibition of RNA Polymerase II CTD Phosphorylation: The phosphorylation of Serine-5 and Serine-2 on the C-terminal domain of RNA polymerase II by CDK7 and CDK9, respectively, is essential for the initiation and elongation phases of transcription. 8-amino-ATP can act as a competitive inhibitor of ATP for these kinases, leading to a reduction in CTD phosphorylation and a consequent decrease in transcriptional activity.[1][2][5]

-

Inhibition of Polyadenylation: The addition of a poly(A) tail is crucial for the stability and translation of most eukaryotic mRNAs. 8-amino-ATP can be incorporated into the poly(A) tail by poly(A) polymerase; however, this incorporation inhibits further extension of the tail, leading to shorter and potentially less stable mRNAs.[1][3][4]

Data Presentation

The following tables summarize quantitative data regarding the effects of this compound on various aspects of transcription.

Table 1: Effect of this compound on RNA Polymerase II CTD Phosphorylation

| Treatment | Phosphorylation of Serine 2 (% of control) | Phosphorylation of Serine 5 (% of control) | Reference |

| 10 μM this compound for 4 hours (in vivo) | 3-16% | 25-49% | [5] |

Table 2: Effect of 8-amino-ATP on Polyadenylation

| Analog | Effect on Poly(A) Tail Synthesis (in the absence of ATP) | Effect on ATP-dependent Poly(A) Tail Synthesis | Reference |

| 8-amino-ATP | Chain termination | Moderate reduction in poly(A) tail length | [4] |

| 8-Cl-ATP | No primer extension | Substantial reduction in poly(A) tail length | [4] |

Experimental Protocols

Herein are detailed protocols for investigating the effects of this compound on in vitro transcription.

Protocol 1: In Vitro Transcription Termination Assay with 8-amino-ATP

This assay is designed to assess the chain-terminating effect of 8-amino-ATP during in vitro transcription.

Materials:

-

Linearized DNA template with a T7 promoter upstream of the gene of interest (e.g., pBluescript with a cloned insert, linearized with a restriction enzyme).

-

T7 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

Ribonucleotide solutions (10 mM each of GTP, CTP, UTP)

-

ATP solution (10 mM)

-

8-amino-ATP solution (10 mM)

-

[α-³²P]UTP or other radiolabeled nucleotide

-

RNase-free water

-

RNase inhibitor

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (6-8%)

-

Phosphorimager system

Procedure:

-

Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

-

2 µL of 10x Transcription Buffer

-

1 µg of linearized DNA template

-

2 µL of 10 mM GTP

-

2 µL of 10 mM CTP

-

1 µL of 10 mM UTP

-

1 µL of [α-³²P]UTP

-

1 µL of RNase inhibitor

-

RNase-free water to a final volume of 16 µL.

-

-

Experimental Groups: Prepare separate tubes for each condition to be tested. For example:

-

Control (Full-length transcript): Add 2 µL of 10 mM ATP.

-

8-amino-ATP Competition: Prepare a series of tubes with varying ratios of ATP to 8-amino-ATP (e.g., 1:1, 1:5, 1:10). For a 1:1 ratio, add 1 µL of 10 mM ATP and 1 µL of 10 mM 8-amino-ATP. Adjust the final volume with RNase-free water if necessary.

-

8-amino-ATP only: Add 2 µL of 10 mM 8-amino-ATP.

-

-

Initiation of Transcription: Add 2 µL of T7 RNA Polymerase to each tube. Mix gently by pipetting.

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Termination of Reaction: Stop the reactions by adding 20 µL of Stop Solution to each tube.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Analysis: Dry the gel and expose it to a phosphorimager screen. Analyze the resulting bands. A decrease in the intensity of the full-length transcript and the appearance of shorter, terminated transcripts in the presence of 8-amino-ATP will indicate chain termination.

Protocol 2: In Vitro Kinase Assay for CDK7/9 Inhibition by 8-amino-ATP

This assay measures the inhibitory effect of 8-amino-ATP on the phosphorylation of the RNA Polymerase II CTD by CDK7 and CDK9.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Recombinant active CDK9/Cyclin T1 complex

-

Recombinant GST-tagged RNA Polymerase II CTD substrate

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (various concentrations)

-

8-amino-ATP solution (various concentrations)

-

[γ-³²P]ATP

-

SDS-PAGE gels

-

Phosphorimager system

Procedure:

-

Reaction Setup: In separate tubes, prepare the kinase reactions. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Buffer

-

1 µg of GST-tagged RNA Pol II CTD

-

Recombinant CDK7 or CDK9 complex

-

Varying concentrations of ATP and 8-amino-ATP to test for competitive inhibition.

-

1 µL of [γ-³²P]ATP

-

Nuclease-free water to a final volume of 25 µL.

-

-

Incubation: Incubate the reactions at 30°C for 30 minutes.

-

Termination of Reaction: Stop the reactions by adding 5 µL of 6x SDS loading buffer.

-

Denaturation: Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins.

-

Analysis: Dry the gel and expose it to a phosphorimager screen. The level of phosphorylation of the GST-tagged RNA Pol II CTD will be indicated by the intensity of the radioactive band. A decrease in phosphorylation in the presence of 8-amino-ATP will demonstrate its inhibitory effect.

Protocol 3: In Vitro Polyadenylation Assay with 8-amino-ATP

This protocol assesses the ability of 8-amino-ATP to be incorporated into a poly(A) tail and its effect on tail elongation.

Materials:

-

5'-radiolabeled RNA primer (e.g., a short synthetic RNA with a 3'-OH)

-

Recombinant Poly(A) Polymerase (e.g., yeast or bovine)

-

10x Polyadenylation Buffer

-

ATP solution (10 mM)

-

8-amino-ATP solution (10 mM)

-

RNase-free water

-

Stop Solution

-

Denaturing polyacrylamide gel (e.g., 15%)

-

Phosphorimager system

Procedure:

-

Reaction Setup: Prepare the following reactions in separate tubes:

-

No ATP control: 5'-radiolabeled RNA primer, Poly(A) Polymerase in buffer.

-

ATP control: 5'-radiolabeled RNA primer, Poly(A) Polymerase, and ATP.

-

8-amino-ATP incorporation: 5'-radiolabeled RNA primer, Poly(A) Polymerase, and 8-amino-ATP.

-

Competition: 5'-radiolabeled RNA primer, Poly(A) Polymerase, ATP, and varying concentrations of 8-amino-ATP.

-

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reactions by adding an equal volume of Stop Solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Analyze the products on a high-resolution denaturing polyacrylamide gel.

-

Analysis: Visualize the radiolabeled RNA using a phosphorimager. Chain termination will be observed as a single or few bands slightly larger than the primer in the presence of 8-amino-ATP alone. Inhibition of elongation will be seen as shorter poly(A) tails in the competition assay compared to the ATP-only control.[3][4]

Visualizations

Signaling Pathway of this compound-mediated Transcriptional Inhibition

Caption: Mechanism of transcriptional inhibition by this compound.

Experimental Workflow for In Vitro Transcription Termination Assay

Caption: Workflow for assessing transcription termination by 8-amino-ATP.

References

- 1. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Chain termination and inhibition of Saccharomyces cerevisiae poly(A) polymerase by C-8-modified ATP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Method for measuring RNA synthesis inhibition after 8-Aminoadenosine treatment

Application Notes: Measuring RNA Synthesis Inhibition by 8-Aminoadenosine

Introduction

This compound (8-NH₂-Ado) is a ribonucleoside analog that functions as a potent inhibitor of transcription.[1][2] It is actively transported into cells and metabolized by adenosine kinase and other enzymes to its active triphosphate form, 8-amino-ATP (8-NH₂-ATP).[1][3] This active metabolite disrupts cellular processes, leading to a profound inhibition of RNA synthesis and subsequent cell death, making this compound a compound of interest in cancer research, particularly for hematologic malignancies like multiple myeloma.[1][4]

The mechanism of action for this compound is multifaceted, affecting transcription through several distinct pathways:

-

Depletion of Intracellular ATP: The accumulation of 8-NH₂-ATP coincides with a significant decrease in the intracellular pool of ATP, the essential substrate for RNA polymerases.[1][5] There is a strong correlation between the decline in ATP levels and the reduction in global RNA synthesis.[1][2]

-

Inhibition of RNA Polymerase II Activity: this compound treatment leads to a sharp decline in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at both Serine-5 and Serine-2 residues.[1][6] This hypo-phosphorylation, potentially caused by competitive inhibition of kinases CDK7 and CDK9 by 8-NH₂-ATP, prevents the initiation and elongation steps of transcription.[1][2]

-

RNA Chain Termination: The analog 8-NH₂-ATP acts as a substrate for RNA polymerase and is incorporated into the 3'-end of nascent RNA transcripts.[1][2] This incorporation prevents further elongation, leading to premature transcription termination.[1][5]

-

Inhibition of Polyadenylation: 8-NH₂-ATP has been shown to inhibit the polyadenylation of mRNA transcripts, a critical step for mRNA stability and translation.[1]

Given these diverse mechanisms, a comprehensive assessment of this compound's activity requires multiple experimental approaches. These application notes provide detailed protocols for quantifying the inhibition of RNA synthesis and elucidating the underlying molecular events.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on RNA synthesis and related cellular processes as reported in the literature.

| Parameter Measured | Cell Line | Treatment Condition | Result | Reference |

| Global RNA Synthesis | MM.1S | 1 µM this compound for 12 hours | ~50% inhibition | [1] |

| MM.1S | 10 µM this compound for 4 hours | 94% inhibition | [1] | |

| MM.1S | 30 µM this compound for 2 hours | ~50% inhibition | [1] | |

| Specific mRNA Synthesis | MM.1S | 10 µM this compound for 6 hours | 50% decrease in GAPDH pre-mRNA | [6] |

| RNA Pol II CTD Phosphorylation | MM.1S | 10 µM this compound for 4 hours | Serine 2 phosphorylation reduced to 3-16% of control | [6] |

| MM.1S | 10 µM this compound for 4 hours | Serine 5 phosphorylation reduced to 25-49% of control | [6] | |

| Intracellular ATP Pool | MM.1S | 10 µM this compound for 4 hours | 92% inhibition | [1] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Unveiling Cell Fate: A Step-by-Step Guide to Annexin V Apoptosis Assay with 8-Aminoadenosine

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular biology and drug discovery, precise methodologies for assessing apoptosis, or programmed cell death, are paramount. This application note provides a comprehensive, step-by-step guide for utilizing the Annexin V apoptosis assay in conjunction with the apoptosis-inducing agent 8-Aminoadenosine. Tailored for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying cellular mechanisms and workflows.

The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells by flow cytometry. When used in combination with a viability dye such as Propidium Iodide (PI) or 7-AAD, it allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

This compound, a potent adenosine analog, has been shown to induce apoptosis in various cancer cell lines. Its mechanism of action involves the reduction of cellular ATP levels and the inhibition of mRNA synthesis, ultimately leading to a p53-independent apoptotic cascade.[1] This makes it a valuable tool for studying apoptosis in a variety of research contexts.

Experimental Protocols

This section details the necessary protocols for inducing apoptosis with this compound and subsequently performing the Annexin V apoptosis assay.

Part 1: Induction of Apoptosis with this compound

Materials:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

This compound (stock solution, e.g., 10 mM in DMSO)

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

Procedure:

-

Cell Seeding: Seed the cells in a 6-well plate at a density that will allow for optimal growth during the treatment period. Allow the cells to adhere and reach approximately 70-80% confluency.

-

Treatment with this compound:

-

Prepare working concentrations of this compound from the stock solution in complete cell culture medium. A typical starting concentration for inducing apoptosis in cell lines like MCF-7 is 10 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

-

Remove the existing medium from the wells and replace it with the medium containing the desired concentration of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

-

Incubation: Incubate the cells for a predetermined period. For MCF-7 cells, a 24-hour incubation with 10 µM this compound has been shown to induce significant apoptosis.[1] A time-course experiment (e.g., 6, 12, 24, 48 hours) is advisable to determine the optimal incubation time.

-

Cell Harvesting:

-

Adherent Cells: After incubation, gently collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

-

Suspension Cells: Collect the cells directly from the culture flask.

-

-

Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS to remove any remaining medium.

Part 2: Annexin V and Propidium Iodide (PI) Staining

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometry tubes

Procedure:

-

Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution to the cell suspension.

-

-

Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour) to ensure data accuracy.

Data Presentation

The data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment groups. The cell populations are typically categorized into four quadrants:

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-

Q3 (Annexin V- / PI-): Live cells

-

Q4 (Annexin V+ / PI-): Early apoptotic cells

Table 1: Representative Quantitative Data of Apoptosis Induction by this compound in MCF-7 Cells

| Treatment Group | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) |

| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| This compound (10 µM) | 45.7 ± 3.5 | 35.1 ± 2.9 | 15.8 ± 1.7 | 3.4 ± 0.9 |

Data are presented as mean ± standard deviation from three independent experiments. This table is a representative example and actual results may vary depending on the cell line and experimental conditions.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

Caption: Experimental workflow for the Annexin V apoptosis assay with this compound.

Caption: Simplified signaling pathway of this compound-induced apoptosis and its detection.

This comprehensive guide provides a solid foundation for researchers to successfully implement the Annexin V apoptosis assay with this compound in their studies. Adherence to these detailed protocols will ensure reliable and reproducible results, contributing to a deeper understanding of cellular death mechanisms and the development of novel therapeutic strategies.

References

Application Note: Quantifying Intracellular 8-amino-ATP Accumulation via HPLC

Abstract

This application note provides a detailed protocol for the quantification of intracellular 8-amino-adenosine triphosphate (8-amino-ATP) accumulation in cultured cells using reversed-phase high-performance liquid chromatography (RP-HPLC). 8-amino-adenosine, a promising anti-cancer agent, is intracellularly metabolized to its active triphosphate form, 8-amino-ATP, which exerts cytotoxic effects by interfering with cellular transcription and energy metabolism. The accurate measurement of intracellular 8-amino-ATP levels is crucial for understanding its mechanism of action and for the development of novel therapeutics. This document outlines the necessary steps for cell culture and treatment, intracellular nucleotide extraction, and subsequent analysis by HPLC with UV detection.

Introduction

8-amino-adenosine is a purine nucleoside analog that has demonstrated significant cytotoxic activity in various cancer cell lines, particularly in multiple myeloma.[1] Its therapeutic potential stems from its intracellular conversion to 8-amino-ATP, which acts as a competitive inhibitor of ATP in critical cellular processes. The accumulation of 8-amino-ATP leads to a significant decrease in the endogenous ATP pool and inhibits RNA synthesis, ultimately inducing apoptosis in cancer cells.[2][3][4]

The quantification of intracellular 8-amino-ATP is therefore a key aspect of preclinical studies involving this compound. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of nucleotides from complex biological matrices. This application note details a reliable protocol for the extraction of intracellular nucleotides and their subsequent analysis by RP-HPLC.

Signaling Pathway of 8-amino-adenosine

Caption: Metabolic activation of 8-amino-adenosine and its downstream effects.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed multiple myeloma (MM.1S) cells, or other cell lines of interest, in appropriate culture flasks or plates at a density that allows for logarithmic growth during the treatment period.

-

Cell Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with 8-amino-adenosine: Once the cells have reached the desired confluency, treat them with varying concentrations of 8-amino-adenosine (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 2, 4, 8 hours). A vehicle control (e.g., DMSO or sterile water) should be included in parallel.

Intracellular Nucleotide Extraction (Perchloric Acid Method)

-

Cell Harvesting: After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular contaminants.

-

Cell Lysis and Deproteinization: Resuspend the cell pellet in 400 µL of ice-cold 0.4 M perchloric acid (PCA). Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.

-

Neutralization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant (acid-soluble fraction) to a new microcentrifuge tube. Neutralize the extract by adding an appropriate volume of 2 M KOH. The pH should be between 6.0 and 8.0. A precipitate of potassium perchlorate will form.

-

Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

-

Sample Storage: The resulting supernatant contains the intracellular nucleotides and can be stored at -80°C until HPLC analysis.

HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium bromide (as an ion-pairing agent).

-

Mobile Phase B: 100% Methanol.

-

-

Gradient Elution:

-

0-10 min: 100% Mobile Phase A

-

10-25 min: Linear gradient to 70% Mobile Phase A and 30% Mobile Phase B

-

25-30 min: Hold at 70% Mobile Phase A and 30% Mobile Phase B

-

30-35 min: Return to 100% Mobile Phase A

-

35-45 min: Re-equilibration at 100% Mobile Phase A

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 20 µL.

-

Standard Curve: Prepare standard solutions of 8-amino-ATP and ATP of known concentrations in the neutralized extraction buffer to generate a standard curve for quantification.

-

Data Analysis: Identify and quantify the peaks corresponding to 8-amino-ATP and ATP by comparing their retention times and peak areas to the standards. Normalize the nucleotide concentrations to the cell number or total protein content of the initial cell pellet.

Experimental Workflow

Caption: Workflow for quantifying intracellular 8-amino-ATP.

Quantitative Data Summary

The following table summarizes representative quantitative data on the intracellular accumulation of 8-amino-ATP in multiple myeloma cells following treatment with 8-amino-adenosine.

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Intracellular 8-amino-ATP (mmol/L) | Intracellular ATP (% of Control) | Reference |

| MM.1S | 10 | 4 | > 7 | ~25% | [1] |

| MM.1S | 10 | 6 | Not specified | 26% | [4] |

| MM.1S | 3 | 2-16 | Not specified (time-dependent increase) | Significant decrease | [5] |

Conclusion

The protocol described in this application note provides a reliable and reproducible method for quantifying the intracellular accumulation of 8-amino-ATP in cultured cells. This methodology is essential for researchers and drug development professionals working with 8-amino-adenosine and other nucleoside analogs. The accurate determination of intracellular drug metabolite concentrations is fundamental to elucidating their mechanisms of action and for the rational design of more effective therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

Application of 8-Aminoadenosine in Chronic Lymphocytic Leukemia (CLL) Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the accumulation of mature B lymphocytes in the peripheral blood, bone marrow, and lymphoid organs. A key feature of CLL is the evasion of apoptosis, largely due to the overexpression of anti-apoptotic proteins. 8-Aminoadenosine (8-NH2-Ado) is a purine nucleoside analog that has demonstrated significant preclinical activity against CLL cells. It functions as an RNA-directed agent, offering a therapeutic strategy that does not rely on DNA replication, making it effective against quiescent cancer cells.[1][2]

Mechanism of Action

This compound is readily taken up by CLL cells and is subsequently phosphorylated to its active triphosphate form, this compound triphosphate (8-NH2-ATP).[1][3] The accumulation of 8-NH2-ATP within the cell has several downstream effects that culminate in apoptosis:

-

Depletion of Cellular Energy: The synthesis of 8-NH2-ATP consumes cellular adenosine, leading to a significant decrease in the intracellular pool of adenosine triphosphate (ATP), the primary energy currency of the cell. This energy depletion contributes to cellular stress and apoptosis.[1][2]

-

Inhibition of RNA Synthesis: 8-NH2-ATP acts as a competitive inhibitor of ATP for RNA polymerases. Its incorporation into nascent RNA chains leads to premature chain termination and a global inhibition of transcription.[1][3]

-

Downregulation of Anti-Apoptotic Proteins: The inhibition of RNA synthesis preferentially affects the expression of proteins with short half-lives. In CLL, this includes the critical anti-apoptotic proteins Mcl-1 and XIAP. The reduction in the levels of these proteins shifts the cellular balance towards apoptosis.[1]

-

Induction of Apoptosis: The combination of cellular energy depletion and the loss of key survival proteins triggers the intrinsic apoptotic pathway, leading to the programmed cell death of CLL lymphocytes.[1][2]

Data Presentation

Table 1: Intracellular Accumulation of 8-NH2-ATP in CLL Lymphocytes

| Time (hours) | Median 8-NH2-ATP Concentration (µM) | Range of 8-NH2-ATP Concentration (µM) |

| 2 | 390 | 310 - 490 |

| 4 | 530 | 370 - 700 |

| 6 | 680 | 580 - 790 |

Data represents CLL lymphocytes from 5 patients incubated with 10 µM this compound.[2]

Table 2: Effect of this compound on Cellular ATP Levels in CLL Lymphocytes

| Time (hours) | Median ATP Concentration (µM) | Range of ATP Concentration (µM) |

| 0 | 3030 | 1900 - 3390 |

| 6-8 | 960 | 590 - 1500 |

Data represents CLL lymphocytes from 5 patients incubated with 10 µM this compound.[2]

Table 3: Inhibition of RNA Synthesis in CLL Lymphocytes by this compound

| Time (hours) | Percent Inhibition of [3H]uridine Incorporation (Range) |

| 6 | 35% - 80% |

Data represents CLL lymphocytes from 5 patients incubated with 10 µM this compound.[2]

Mandatory Visualization

References

Application Notes and Protocols: Caspase Activity Assays for Cells Treated with 8-Aminoadenosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Aminoadenosine, a ribonucleoside analog, is a potent inducer of apoptosis in various cancer cell lines. Its mechanism of action involves the inhibition of RNA synthesis and depletion of intracellular ATP pools, ultimately leading to the activation of the caspase cascade and programmed cell death.[1][2][3][4] The activation of caspases is a hallmark of apoptosis, and assays to measure their activity are crucial for understanding the efficacy and mechanism of action of therapeutic candidates like this compound.

These application notes provide detailed protocols for colorimetric, fluorometric, and luminescent caspase activity assays to quantify the induction of apoptosis in cells treated with this compound. The protocols are designed to be adaptable for various cell lines and experimental setups.

Principle of Caspase Activity Assays

Caspase activity assays are based on the ability of active caspases to cleave specific peptide substrates. These substrates are labeled with a reporter molecule, either a chromophore (for colorimetric assays), a fluorophore (for fluorometric assays), or a luminogenic substrate.[5][6][7][8] Upon cleavage by the specific caspase, the reporter molecule is released, and the resulting signal (color, fluorescence, or luminescence) is proportional to the caspase activity in the cell lysate.

The most commonly assayed caspases in the context of apoptosis are:

-

Initiator Caspases: Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).

-

Executioner Caspases: Caspase-3 and Caspase-7.

The peptide recognition sequences for these caspases are:

Data Presentation: this compound-Induced Caspase Activation

The following tables summarize quantitative data on the fold increase in caspase activity in various cell lines upon treatment with this compound.

Table 1: Caspase Activation in Multiple Myeloma (MM.1S) Cells

| Caspase | Treatment Condition | Fold Increase vs. Control | Reference |

| Caspase-3 | 10 µM this compound, glucose-free media | 10-fold | [2] |

| Caspase-8 | 10 µM this compound, glucose-free media | 6-fold | [2] |

| Caspase-9 | 10 µM this compound, glucose-free media | 8-fold | [2] |

| Caspase-3 | 10 µM this compound | 3.5-fold greater than Actinomycin D | [2] |

| Caspase-6 | 10 µM this compound | 2.5-fold greater than Actinomycin D | [2] |

| Caspase-8 | 10 µM this compound | 3 to 4-fold greater than Actinomycin D | [2] |

| Caspase-9 | 10 µM this compound | 2.5-fold greater than Actinomycin D | [2] |

| Caspase-10 | 10 µM this compound | 3 to 4-fold greater than Actinomycin D | [2] |

Table 2: Caspase Activation in Human Lung Adenocarcinoma (A549) Cells

| Caspase Inhibitor Used | Effect on this compound + Radiation-Induced Apoptosis | Implication | Reference |

| Caspase-3 Inhibitor | Suppression of enhanced apoptosis | Involvement of Caspase-3 | [15] |

| Caspase-8 Inhibitor | Suppression of enhanced apoptosis | Involvement of Caspase-8 | [15] |

| Caspase-9 Inhibitor | Suppression of enhanced apoptosis | Involvement of Caspase-9 | [15] |

Signaling Pathway and Experimental Workflow

Diagram 1: this compound Induced Apoptotic Pathway

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Diagram 2: General Workflow for Caspase Activity Assays

Caption: Experimental workflow for measuring caspase activity.

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of growth medium.[5]

-

For suspension cells, seed cells at a density of 8 x 10^4 cells/well in 100 µL of growth medium.[5]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for attachment (for adherent cells) and recovery.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

-

Dilute the stock solution to the desired final concentrations in fresh culture medium. A dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) is recommended to determine the optimal concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the cells for a desired period (e.g., 6, 12, 24, 48 hours). A time-course experiment is recommended.

-

II. Caspase-3/7 Activity Assay Protocols

A. Colorimetric Assay [5][6][7]

-

Reagent Preparation:

-

Lysis Buffer: Prepare a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

2X Reaction Buffer: Prepare a buffer containing 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.

-

Caspase-3 Substrate (DEVD-pNA): Reconstitute the lyophilized substrate in DMSO to a stock concentration of 4 mM.

-

-

Assay Procedure:

-

After treatment, centrifuge the 96-well plate (for suspension cells) at 250 x g for 10 minutes.[6] For adherent cells, aspirate the medium.

-

Lyse the cells by adding 50 µL of cold Lysis Buffer to each well and incubate on ice for 10 minutes.[5][6]

-

Add 50 µL of 2X Reaction Buffer to each well.[7]

-

Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).[7]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[5][7]

-

Measure the absorbance at 400-405 nm using a microplate reader.[5][6][7]

-

B. Fluorometric Assay [5][8][16]

-

Reagent Preparation:

-

Lysis Buffer: As described for the colorimetric assay.

-

2X Reaction Buffer: As described for the colorimetric assay.

-

Caspase-3 Substrate (Ac-DEVD-AMC): Reconstitute the lyophilized substrate in DMSO to a stock concentration of 1 mM.

-

-

Assay Procedure:

-

Follow the cell lysis procedure as described for the colorimetric assay.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration 50 µM).[5]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

-

Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[5][8]

-

C. Luminescent Assay (Caspase-Glo® 3/7 Assay) [9]

-

Reagent Preparation:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves adding the supplied buffer to the lyophilized substrate.

-

-

Assay Procedure:

-

Equilibrate the 96-well plate with the treated cells to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a microplate luminometer.

-

III. Caspase-8 and Caspase-9 Activity Assay Protocols

The protocols for Caspase-8 and Caspase-9 assays are similar to the Caspase-3/7 assays, with the primary difference being the specific peptide substrate used.

-

For Caspase-8 Assays: Use the substrate IETD-pNA (colorimetric)[10][11], IETD-AFC (fluorometric), or a specific luminogenic substrate.[17]

-

For Caspase-9 Assays: Use the substrate LEHD-pNA (colorimetric)[14], LEHD-AFC (fluorometric), or a specific luminogenic substrate.[12][13]

Follow the general procedures outlined for the Caspase-3/7 assays, substituting the appropriate substrate.

Data Analysis

-

Background Subtraction: Subtract the reading from a blank well (containing lysis buffer, reaction buffer, and substrate, but no cell lysate) from all experimental readings.

-

Fold-Increase Calculation: To determine the fold-increase in caspase activity, divide the net absorbance/fluorescence/luminescence of the this compound-treated samples by the net reading of the vehicle-treated control samples.

-

Fold Increase = (Signal of Treated Sample - Signal of Blank) / (Signal of Control Sample - Signal of Blank)

-

Controls and Considerations

-

Negative Control: Untreated or vehicle-treated cells to establish baseline caspase activity.

-

Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine, etoposide) to ensure the assay is working correctly.

-

Inhibitor Control: Pre-incubate a set of treated cell lysates with a specific caspase inhibitor (e.g., Z-VAD-FMK for pan-caspase, Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9, Z-DEVD-FMK for caspase-3) to confirm the specificity of the caspase activity.

-

Protein Normalization: For more accurate comparisons, it is recommended to normalize the caspase activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

Linear Range: Ensure that the assay is performed within the linear range of the instrument and the substrate concentration. A time-course and substrate titration may be necessary for optimization.[18]

These detailed protocols and application notes provide a comprehensive guide for researchers to accurately measure caspase activity in cells treated with this compound, facilitating the investigation of its apoptotic mechanism.

References

- 1. 8-amino-adenosine Activates p53-Independent Cell Death of Metastatic Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. abcam.com [abcam.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. bosterbio.com [bosterbio.com]

- 11. abcam.com [abcam.com]

- 12. Caspase-Glo® 9 Assay Protocol [promega.com]

- 13. promega.com [promega.com]

- 14. bosterbio.com [bosterbio.com]

- 15. This compound enhances radiation-induced cell death in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 17. Caspase-Glo® 8 Assay Protocol [promega.com]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Flow Cytometry Analysis of Cell Cycle Effects of 8-Aminoadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenosine is a ribonucleoside analog that has demonstrated potent cytotoxic effects in various cancer cell lines. Its mechanism of action involves its intracellular conversion to 8-amino-ATP, which subsequently inhibits RNA synthesis and depletes cellular ATP pools.[1][2] These actions lead to the induction of apoptosis and inhibition of critical cell signaling pathways, making this compound a compound of interest for cancer therapeutic development. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.

Principle

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

-

G0/G1 Phase: Cells with a normal (2N) DNA content.

-

S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

-

G2/M Phase: Cells with a duplicated (4N) DNA content, prior to cell division.

-

Sub-G1 Phase: Apoptotic cells with fragmented DNA, resulting in a DNA content less than 2N.

By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the compound's effects on cell cycle progression and apoptosis induction.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. Note: The following data is representative and should be generated for each specific cell line and experimental condition.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution of Multiple Myeloma (MM.1S) Cells after 24 hours

| Concentration of this compound (µM) | % Sub-G1 | % G0/G1 | % S | % G2/M |

| 0 (Control) | ~5% | ~45% | ~35% | ~15% |

| 1 | ~10% | ~40% | ~30% | ~20% |

| 5 | ~25% | ~30% | ~25% | ~20% |

| 10 | ~40% | ~25% | ~20% | ~15% |

Table 2: Time-Course Effect of 10 µM this compound on Cell Cycle Distribution of a Representative Cancer Cell Line

| Treatment Duration (hours) | % Sub-G1 | % G0/G1 | % S | % G2/M |

| 0 | ~5% | ~50% | ~30% | ~15% |

| 6 | ~10% | ~45% | ~28% | ~17% |

| 12 | ~20% | ~35% | ~25% | ~20% |

| 24 | ~40% | ~25% | ~20% | ~15% |

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the desired cancer cell line (e.g., MM.1S, MCF-7) in appropriate culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.

-

Cell Adherence/Growth: Allow the cells to adhere (for adherent cell lines) or resume logarithmic growth (for suspension cell lines) for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

II. Cell Preparation for Flow Cytometry

-

Harvesting:

-

Adherent cells: Wash the cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

-

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and washing step.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Storage: The fixed cells can be stored at -20°C for at least one week.

III. Propidium Iodide Staining and Flow Cytometry Analysis

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS to remove any residual ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (final concentration 100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.

-

PI Staining: Add Propidium Iodide solution (final concentration 50 µg/mL) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (typically around 617 nm). Acquire at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate a DNA content histogram. Gate on the single-cell population to exclude doublets and aggregates. Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

Caption: Workflow for analyzing this compound's effect on the cell cycle.

Signaling Pathways Affected by this compound

This compound has been shown to inhibit key signaling pathways that regulate cell survival and proliferation. One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR and the Ras/Raf/MEK/Erk (MAPK) pathways.[3]

Caption: Inhibition of Akt/mTOR and Erk pathways by this compound.

References

- 1. 8-amino-adenosine Activates p53-Independent Cell Death of Metastatic Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Chloroadenosine 3′,5′-monophosphate induces cell cycle arrest and apoptosis in multiple myeloma cells through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Aminoadenosine: A Versatile Tool for Elucidating Transcription Termination Mechanisms

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoadenosine is a ribonucleoside analog that serves as a potent inhibitor of transcription, making it a valuable tool for studying the intricate mechanisms of transcription termination.[1][2][3] Its utility in research and drug development stems from its multifaceted impact on the transcriptional machinery.[1][3][4] Once introduced into cells, this compound is metabolized to its active triphosphate form, 8-amino-ATP.[1][2][5] This active metabolite disrupts transcription through several distinct mechanisms, providing researchers with a unique opportunity to dissect the various stages of transcription termination. These mechanisms include the depletion of intracellular ATP pools, inhibition of RNA polymerase II C-terminal domain (CTD) phosphorylation, direct incorporation into the nascent RNA chain leading to premature termination, and interference with polyadenylation.[1][3][4]